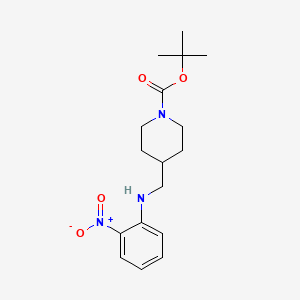
tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 2-nitrophenylamino methyl group
Mechanism of Action
Target of Action
Tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .
Mode of Action
The compound interacts with its targets, which are primarily opioid receptors in the brain. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . The interaction of the compound with these receptors results in changes in the perception of pain in the body .
Biochemical Pathways
The compound affects the opioid receptor pathways. When the compound binds to these receptors, it inhibits the release of a variety of neurotransmitters, thereby reducing the perception of pain . The downstream effects of this include analgesia, drowsiness, change in mood, and respiratory depression .
Pharmacokinetics
Fentanyl is known to be highly lipophilic, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to a decrease in the release of neurotransmitters, resulting in a reduction in the perception of pain . Other effects can include drowsiness, changes in mood, and in high doses, respiratory depression .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, extreme pH values could potentially affect the stability of the compound. Additionally, the presence of other substances could potentially affect the compound’s efficacy by competing for the same binding sites .
Preparation Methods
The synthesis of tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Carbamate Group: This step involves the protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions.
Attachment of the 2-Nitrophenylamino Methyl Group: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 2-nitrobenzyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDSDCKGQMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693170 |
Source


|
| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-16-6 |
Source


|
| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
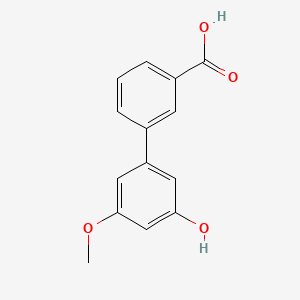
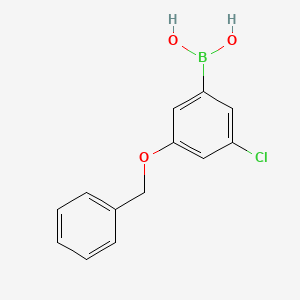
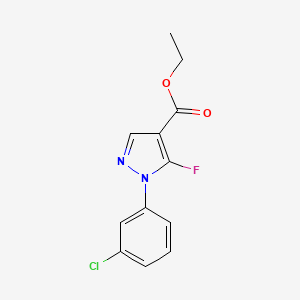
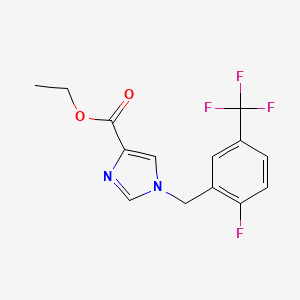
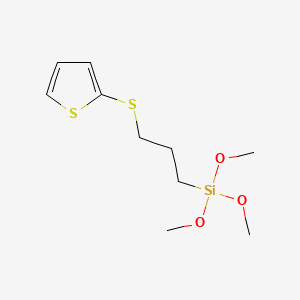
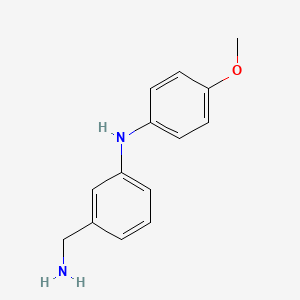
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
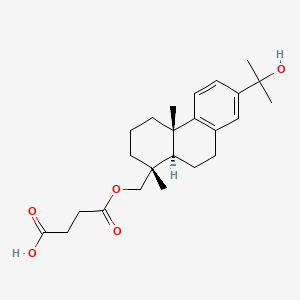
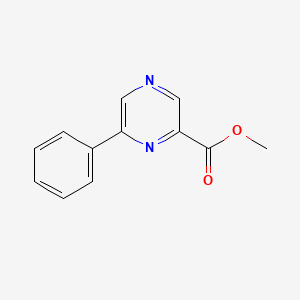
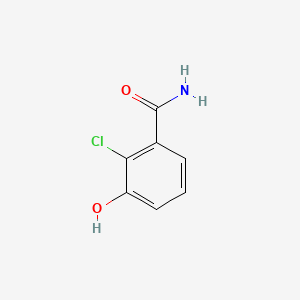
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
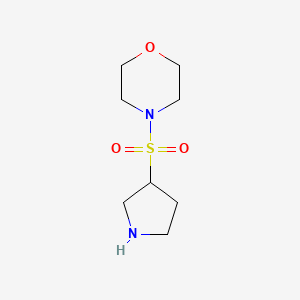
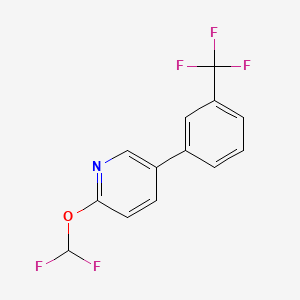
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)
